molecular formula C11H7Cl2NO3 B14314505 4-(2,4-Dichlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one CAS No. 111460-91-4

4-(2,4-Dichlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one

Cat. No.: B14314505
CAS No.: 111460-91-4
M. Wt: 272.08 g/mol
InChI Key: BKVJFOMYHDLFEU-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one: is a chemical compound with the following structural formula:

C7H6Cl2O\text{C}_7\text{H}_6\text{Cl}_2\text{O} C7​H6​Cl2​O

It belongs to the class of oxazolones and contains both a benzoyl group and a chlorinated benzene ring. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves the reaction of 2,4-dichlorobenzoic acid with 3-methyl-2-oxazolidinone. The reaction proceeds via an acylation process, resulting in the formation of the target compound.

Reaction Conditions:

  • Reactants: 2,4-dichlorobenzoic acid, 3-methyl-2-oxazolidinone
  • Solvent: Appropriate organic solvent (e.g., dichloromethane)
  • Catalyst: Acidic or basic conditions
  • Temperature: Typically room temperature or slightly elevated
  • Isolation: Crystallization or extraction

Industrial Production:

The industrial production of this compound involves scaling up the synthetic route under carefully controlled conditions. It is used as an intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

Reactions:

    Acylation: The compound undergoes acylation, where the benzoyl group is transferred to the oxazolone ring.

    Hydrolysis: Under basic conditions, hydrolysis of the ester linkage occurs.

Common Reagents and Conditions:

  • Acylation: Thionyl chloride, acetic anhydride, or acyl chlorides
  • Hydrolysis: Sodium hydroxide or potassium hydroxide

Major Products:

The major product is the target compound itself, 4-(2,4-Dichlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for antimicrobial or antiviral properties.

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. its benzoyl group may interact with cellular targets, affecting enzymatic processes or protein function.

Comparison with Similar Compounds

While there are related benzoyl-substituted oxazolones, the unique combination of the 2,4-dichlorobenzoyl group and the 3-methyl-1,2-oxazol-5(2H)-one scaffold sets this compound apart.

Similar Compounds

  • 2,4-Dichlorobenzoyl chloride
  • 3-Methyl-2-oxazolidinone

Properties

CAS No.

111460-91-4

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

IUPAC Name

4-(2,4-dichlorobenzoyl)-3-methyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C11H7Cl2NO3/c1-5-9(11(16)17-14-5)10(15)7-3-2-6(12)4-8(7)13/h2-4,14H,1H3

InChI Key

BKVJFOMYHDLFEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)ON1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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